4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole
CAS No.: 1134334-55-6
Cat. No.: VC2406925
Molecular Formula: C12H10ClN3O
Molecular Weight: 247.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1134334-55-6 |
|---|---|
| Molecular Formula | C12H10ClN3O |
| Molecular Weight | 247.68 g/mol |
| IUPAC Name | 4-chloro-8-methoxy-5-methylpyrimido[5,4-b]indole |
| Standard InChI | InChI=1S/C12H10ClN3O/c1-16-9-4-3-7(17-2)5-8(9)10-11(16)12(13)15-6-14-10/h3-6H,1-2H3 |
| Standard InChI Key | VKWOHOPWHUHGQV-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=C(C=C2)OC)C3=C1C(=NC=N3)Cl |
| Canonical SMILES | CN1C2=C(C=C(C=C2)OC)C3=C1C(=NC=N3)Cl |
Introduction
Chemical Identity and Basic Properties
4-Chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole is a nitrogen-containing heterocyclic compound with a fused ring system. It combines pyrimidine and indole ring structures to form its characteristic molecular architecture. The compound was first registered in chemical databases in 2009, with the most recent modification to its entry recorded on April 5, 2025 . Its precise identification is facilitated through several chemical identifiers, which are summarized in Table 1.
Chemical Identifiers
Table 1: Chemical Identifiers of 4-Chloro-8-Methoxy-5-Methyl-5H-Pyrimido[5,4-b]indole
Structural Characteristics
Molecular Structure
The molecular structure of 4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole comprises a pyrimido[5,4-b]indole scaffold with specific substituents. The core structure contains a fused three-ring system, where a pyrimidine ring is fused with an indole heterocycle. This structure is further modified with three key substituents: a chlorine atom at position 4, a methoxy group at position 8, and a methyl group at position 5 (N-methyl) .
The compound's structure is characterized by planarity across the fused ring system, which contributes to its potential for intercalating or binding activities with biological macromolecules. The nitrogen atoms in the pyrimidine ring can serve as hydrogen bond acceptors, while the methoxy group provides additional hydrogen bond accepting capabilities .
Structural Features Influencing Activity
The presence of specific functional groups contributes to the compound's physicochemical properties and potential biological activities:
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The chlorine substituent at position 4 enhances lipophilicity and may serve as a halogen bond donor in biological systems.
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The methoxy group at position 8 increases hydrogen bond accepting capacity and modulates electron density within the aromatic system.
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The N-methyl group at position 5 affects the compound's electronic distribution and may influence its interaction with biological targets .
These structural features collectively determine the compound's ability to interact with biological targets, particularly in contexts related to immune modulation where similar compounds have shown activity .
Physical and Chemical Properties
Physicochemical Properties
4-Chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole possesses distinct physicochemical properties that influence its behavior in biological systems and chemical reactions. These properties, computed through various algorithms, are summarized in Table 2.
Table 2: Physicochemical Properties of 4-Chloro-8-Methoxy-5-Methyl-5H-Pyrimido[5,4-b]indole
The compound's moderately positive LogP value (2.6-2.78) indicates its lipophilic nature, suggesting reasonable membrane permeability, which is an important consideration for potential drug development. The absence of hydrogen bond donors and presence of three hydrogen bond acceptors suggests specific interaction patterns with biological receptors .
Synthesis and Applications
Research Applications
4-Chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole and related compounds have several research applications:
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As molecular probes for studying receptor-ligand interactions, particularly in immunological contexts
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In structure-activity relationship studies to develop compounds with enhanced biological activities
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As precursors for more complex derivatives with potential therapeutic properties
The compound's research utility extends to its role as a chemical building block for developing libraries of compounds with diverse biological activities, particularly in the context of immune system modulation .
Biological Activities
Immunomodulatory Properties
The pyrimido[5,4-b]indole scaffold, to which 4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole belongs, has demonstrated significant immunomodulatory properties. Research has shown that substituted pyrimido[5,4-b]indoles act as potent activators of nuclear factor kappa B (NFκB), a crucial transcription factor in immune response regulation .
Notably, compounds structurally related to 4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole have shown selective stimulation of Toll-like receptor 4 (TLR4) in both human and mouse cells. This activity positions these compounds as potential immune system modulators with applications in vaccine adjuvant development and immunotherapy .
Structure-Activity Relationships
Studies on similar pyrimido[5,4-b]indole derivatives have revealed important structure-activity relationships that may be relevant to 4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole:
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Modifications at the carboxamide position influence TLR4-dependent production of NFκB
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Substitutions at N-3 and N-5 positions affect the production of type I interferon-associated cytokines
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Phenyl and substituted phenyl carboxamides can shift the immune response toward the type I interferon pathway
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Short alkyl substituents at N-5 can reduce cytotoxicity while maintaining activity
These structure-activity relationships provide valuable insights for potential modifications to 4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole to enhance its biological activities or reduce potential toxicity.
Related Compounds and Comparative Analysis
Structural Analogs
Several compounds structurally related to 4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole have been studied, offering comparative insights:
Table 3: Comparison of 4-Chloro-8-Methoxy-5-Methyl-5H-Pyrimido[5,4-b]indole with Related Compounds
The comparison reveals how subtle structural modifications can significantly alter physicochemical properties. For instance, the addition of a second methoxy group in 4-chloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole increases molecular weight, polarity, and potentially changes biological activity profiles .
Isomeric Considerations
It is worth noting that while our focus is on pyrimido[5,4-b]indole-based compounds, research has also explored the isomeric pyrimido[4,5-b]indole scaffold. These isomers exhibit different biological profiles, with some pyrimido[4,5-b]indole derivatives showing activity as bromodomain and extra-terminal domain (BET) inhibitors with potential applications in cancer treatment, particularly for acute leukemia and triple-negative breast cancer .
This structural isomerism highlights the importance of precise ring fusion patterns in determining biological activity and demonstrates how minor structural variations can redirect a compound's therapeutic potential toward entirely different biological targets and disease indications .
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